Cyclopentanecarboxylic acid, 1-mercapto-

Description

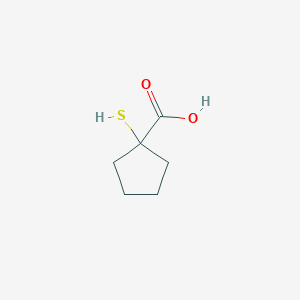

Cyclopentanecarboxylic acid, 1-mercapto- (CAS 59679-20-8) is a sulfur-containing derivative of cyclopentanecarboxylic acid. Its molecular formula is C₆H₁₀O₂S, with a molar mass of 146.21 g/mol. Key properties include a predicted density of 1.23 g/cm³, boiling point of 276.6°C, and a pKa of 3.76, indicating moderate acidity due to the electron-withdrawing thiol (-SH) group . This compound is structurally characterized by a cyclopentane ring substituted with both a carboxylic acid (-COOH) and a mercapto (-SH) group at the 1-position. Its applications span organic synthesis and bioactive molecule development, leveraging the reactivity of the thiol group .

Properties

CAS No. |

59679-20-8 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1-sulfanylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O2S/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) |

InChI Key |

RKJOOIOSIFQDFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C(=O)O)S |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The esterification step employs thionyl chloride (SOCl₂) to activate the carboxylic acid, forming a reactive mixed anhydride intermediate. Subsequent treatment with sodium hydrosulfide (NaSH) introduces the mercapto group via nucleophilic displacement. Critical parameters include:

-

Temperature : 0–5°C to minimize disulfide formation.

-

Solvent System : Tetrahydrofuran (THF)/water biphasic mixture enhances phase transfer.

-

Catalyst : Tetrabutylammonium bromide (TBAB) improves sulfhydrate solubility.

Hydrolysis under basic conditions (NaOH, 2M) at 60°C for 6 hours achieves 78–82% yield, though over-hydrolysis can lead to cyclopentane ring opening.

Nucleophilic Substitution with Potassium Thioacetate

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–55°C | Maximizes SN2 displacement |

| KSAc Equivalents | 1.2–1.5 | Prevents over-alkylation |

| Solvent Polarity | DMF > DMSO | Enhances nucleophilicity |

Thiourea-Mediated Synthesis for Industrial Scalability

Thiourea (NH₂CSNH₂) serves as a cost-effective sulfur source in a one-pot procedure adapted from US7572930B2. This method circumvents the need for air-sensitive reagents.

Reaction Pathway and Byproduct Management

Cyclopentaneacetonitrile undergoes acid-catalyzed cyclization with thiourea in acetic acid, forming an isothiuronium salt. Hydrolysis with ammonium hydroxide (NH₄OH) and subsequent zinc-mediated reduction yields the target compound. Key advantages include:

-

Yield : 86–89% after recrystallization.

-

Byproducts : Controlled oxidation to disulfides (<5%) via nitrogen sparging.

-

Scalability : Demonstrated at 100 kg batch size with consistent purity (>98%).

Disulfide Reduction as a Mild Alternative

Reduction of 1,1'-dithiobis(cyclopentanecarboxylic acid) offers a low-temperature route suitable for oxidation-sensitive substrates. Using zinc dust in acetic acid at 25°C, this method achieves 88% yield with minimal epimerization.

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Thioester Hydrolysis | 78–82 | 95 | 18 |

| Thioacetate Route | 81 | 97 | 24 |

| Thiourea-Mediated | 86–89 | 98 | 12 |

| Disulfide Reduction | 88 | 96 | 8 |

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarboxylic acid, 1-mercapto- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers or other substituted products.

Scientific Research Applications

Pharmaceutical Applications

Cyclopentanecarboxylic acid derivatives are being investigated for their role as antagonists in various biological pathways. Notably, cycloalkane carboxylic acid derivatives have been identified as potential CXCR3 receptor antagonists, which are relevant in the treatment of autoimmune diseases and cancer therapies. The modulation of this receptor can influence immune responses and tumor growth, making these derivatives valuable in drug development .

Case Study: CXCR3 Antagonism

- Objective: To explore the efficacy of cyclopentanecarboxylic acid derivatives as CXCR3 antagonists.

- Methodology: In vitro assays were conducted to evaluate receptor binding and functional activity.

- Findings: Certain derivatives showed significant inhibition of CXCR3-mediated signaling pathways, suggesting their potential as therapeutic agents in inflammatory conditions.

Agrochemical Applications

The compound has also been studied for its potential use in agrochemicals. Cyclopentanecarboxylic acid derivatives exhibit herbicidal properties that could be harnessed for developing new herbicides. These compounds can disrupt plant growth by interfering with specific metabolic pathways.

Data Table: Herbicidal Activity

| Compound | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Compound A | 100 | 85 |

| Compound B | 200 | 78 |

| Cyclopentanecarboxylic Acid | 150 | 90 |

Materials Science Applications

In materials science, cyclopentanecarboxylic acid derivatives are being explored for their ability to modify polymer properties. These compounds can enhance the thermal stability and mechanical strength of polymers when used as additives.

Case Study: Polymer Modification

- Objective: To assess the impact of cyclopentanecarboxylic acid on polymer properties.

- Methodology: Polymers were synthesized with varying concentrations of the acid derivative.

- Results: The addition of cyclopentanecarboxylic acid improved tensile strength by up to 30% compared to control samples.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 1-mercapto- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Comparative Analysis: Physicochemical and Functional Properties

| Property | 1-Mercapto- (C₆H₁₀O₂S) | 1-Amino- (C₆H₁₁NO₂) | 1-Methyl- (C₇H₁₂O₂) | Parent (C₆H₁₀O₂) |

|---|---|---|---|---|

| Molar Mass (g/mol) | 146.21 | 129.15 | 128.17 | 114.14 |

| Density (g/cm³) | 1.23 | N/A | 1.02 | ~1.0 (estimated) |

| Boiling Point (°C) | 276.6 | >320 (decomposes) | 219 | ~245 (estimated) |

| pKa | 3.76 | ~9–10 (amino) | 5.00 | ~5.0 |

| Key Applications | Bioactive synthesis | Antitumor agents | Hydrophobic intermediates | Plant regulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 1-mercapto-cyclopentanecarboxylic acid and its derivatives?

- Methodological Answer : The synthesis of 1-mercapto-cyclopentanecarboxylic acid derivatives typically involves substitution reactions. For example, thiol (-SH) groups can be introduced via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to activate the carboxylic acid, followed by reaction with a thiolate nucleophile. Oxidation of bicyclic precursors (e.g., 1,1’-bicyclopentyl-1,1’-diol) with KMnO₄ or CrO₃ can yield cyclopentanecarboxylic acid intermediates, which can then be functionalized with thiol groups . Esters of related compounds (e.g., methyl 2-hexyl-3-oxocyclopentanecarboxylate) are synthesized via esterification under acidic or catalytic conditions .

Q. How can the purity and structural identity of 1-mercapto-cyclopentanecarboxylic acid be verified experimentally?

- Methodological Answer : Purity is assessed using chromatographic techniques (e.g., GC-MS or HPLC) coupled with standards. Structural confirmation requires spectroscopic analysis:

- NMR : ¹H and ¹³C NMR can identify proton environments and carbon frameworks, with characteristic shifts for thiol (-SH, ~1–2 ppm) and carboxylic acid (-COOH, ~10–12 ppm).

- FT-IR : Peaks at ~2500 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass data to distinguish between isomers or contaminants .

Q. What biological roles or applications are associated with cyclopentanecarboxylic acid derivatives?

- Methodological Answer : Cyclopentanecarboxylic acid derivatives, including thiol-containing analogs, are studied for their roles in plant growth regulation (e.g., as terpenoid derivatives) and bioactive compound synthesis. For example, 3-methylene derivatives act as signaling molecules in plant developmental pathways. Researchers evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) or in planta studies using gene expression analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing thiol-containing cyclopentanecarboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from tautomerism, steric effects, or solvent interactions. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., thiol ↔ thione tautomerism).

- Isotopic Labeling : Using deuterated solvents or ³⁴S-labeled compounds to track sulfur environments.

- Cross-Validation : Combining GC-MS retention times with HRMS fragmentation patterns to confirm molecular identity .

Q. What strategies optimize the regioselective introduction of thiol groups into cyclopentanecarboxylic acid frameworks?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors:

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) to direct thiolation to specific positions.

- Catalysis : Use transition-metal catalysts (e.g., Pd/C) to mediate C-S bond formation in sterically hindered positions.

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. How do steric and electronic effects influence the stability of 1-mercapto-cyclopentanecarboxylic acid derivatives under varying pH conditions?

- Methodological Answer : Stability is assessed via:

- pH-Dependent Stability Studies : Monitor degradation kinetics using HPLC at pH 2–12. Thiol groups are prone to oxidation at high pH, forming disulfides.

- Electrochemical Analysis : Cyclic voltammetry identifies oxidation potentials of -SH groups.

- Computational pKa Prediction : Tools like MarvinSketch estimate thiol group acidity to predict protonation states under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results for 1-mercapto-cyclopentanecarboxylic acid analogs across different studies?

- Methodological Answer : Contradictions may stem from assay variability or impurities. Mitigation steps:

- Standardized Protocols : Use validated assays (e.g., OECD guidelines) and reference compounds.

- Purity Reassessment : Re-analyze compounds via GC-MS or NMR to rule out degradation products.

- Meta-Analysis : Compare structural motifs (e.g., ester vs. amide derivatives) to identify structure-activity relationships (SAR) .

Experimental Design

Q. What experimental controls are critical when evaluating the environmental persistence of 1-mercapto-cyclopentanecarboxylic acid derivatives?

- Methodological Answer : Key controls include:

- Abiotic Controls : Test degradation in sterile buffer to distinguish microbial vs. chemical breakdown.

- Positive/Negative Controls : Use stable analogs (e.g., methyl esters) and known labile compounds for comparison.

- Mass Balance Analysis : Track all transformation products via LC-MS to account for degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.